2-(4-ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
2-(4-Ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a piperidine ring substituted with a 1,8-naphthyridinyl moiety and an ethanone backbone linked to a 4-ethoxyphenyl group. The ethoxy group on the phenyl ring enhances lipophilicity, which may influence pharmacokinetic properties such as absorption and membrane permeability.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-28-20-8-5-17(6-9-20)16-22(27)26-14-11-18(12-15-26)21-10-7-19-4-3-13-24-23(19)25-21/h3-10,13,18H,2,11-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUBTCFGWCXWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Challenges :
- Introducing the 1,8-naphthyridinyl group may require specialized coupling reagents or catalysts, similar to Rh-catalyzed methods in .
- Stability issues (e.g., discontinuation of the aminomethyl analog in ) suggest that steric or electronic factors could complicate synthesis .
Physicochemical Properties and Stability
- Melting Points : Simple analogs like 1-(4-chloromethylphenyl) derivatives () melt at 137–138°C, suggesting that the target compound may exhibit similar thermal stability .
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